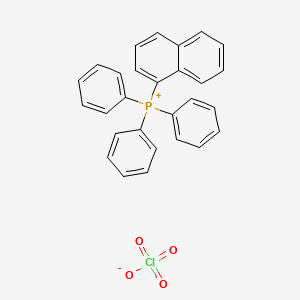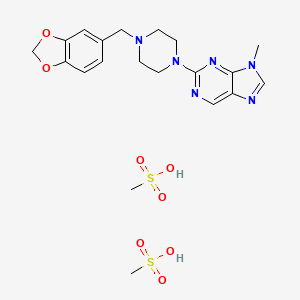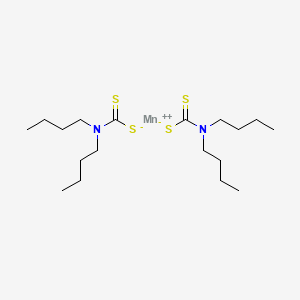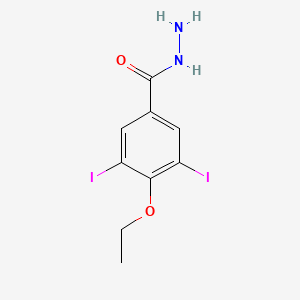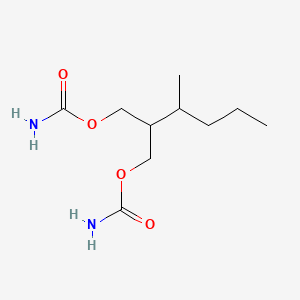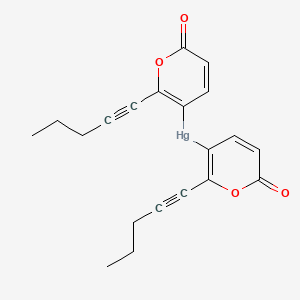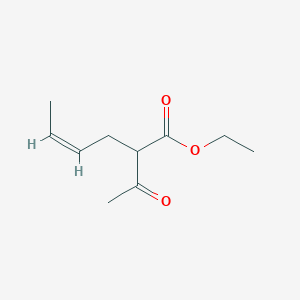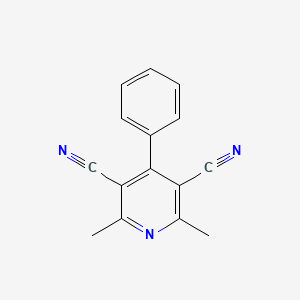![molecular formula C8H12O4 B14688259 1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid CAS No. 29098-53-1](/img/structure/B14688259.png)
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dioxaspiro[44]nonane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure containing two oxygen atoms and a carboxylic acid functional group Spiro compounds are known for their distinctive three-dimensional architecture, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of two molecules of a γ-hydroxy carboxylic acid lactone in the presence of sodium ethoxide to form a dilactone. This intermediate is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, decarboxylation of the resulting acid is achieved by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include spiroketals, spiroalcohols, and various substituted spiro compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spiro derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid involves its interaction with molecular targets through its spiro structure. The compound can form stable complexes with enzymes and proteins, influencing their activity and function. The presence of the carboxylic acid group allows for hydrogen bonding and electrostatic interactions, which play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Lacks the carboxylic acid group, resulting in different reactivity and applications.
2,7-Dioxaspiro[4.4]nonane: Contains an additional oxygen atom, leading to variations in chemical behavior.
Spirodilactone: Another spiro compound with lactone groups, used in different industrial applications.
Uniqueness
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid stands out due to its combination of a spiro structure and a carboxylic acid functional group. This unique combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
29098-53-1 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1,6-dioxaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-2-5-12-8(6)3-1-4-11-8/h6H,1-5H2,(H,9,10) |
InChI Key |
LCHVEYULKVCCQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(CCO2)C(=O)O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


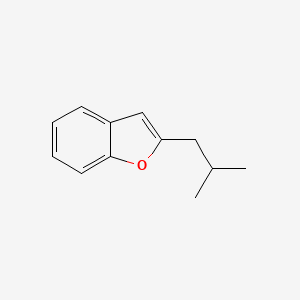

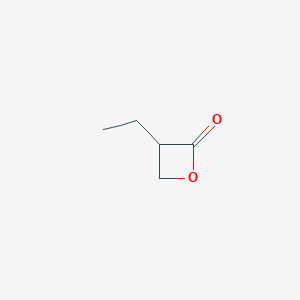
![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)
